3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone
Description
Chemical Structure: The compound features a benzophenone backbone with a 3-chloro substituent on one aromatic ring and a 1,4-dioxa-8-azaspiro[4.5]decyl group attached via a methylene bridge at the 4'-position.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFVUHVKLGOLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642856 | |
| Record name | (3-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-80-7 | |
| Record name | Methanone, (3-chlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate is synthesized by reacting a suitable diol with an amine under acidic conditions to form the spirocyclic ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction, where the spirocyclic intermediate is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling Step: The final step involves coupling the chlorophenyl intermediate with a suitable benzophenone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
- Anticancer Activity : Preliminary studies suggest that derivatives of benzophenone compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the spirocyclic structure may enhance bioactivity by improving solubility and cellular uptake.
Photochemistry
Benzophenones are well-known for their UV-filtering properties, making them valuable in formulations for sunscreens and other cosmetic products.
- UV Absorption : The compound's ability to absorb UV light makes it a candidate for use in sunscreens, protecting skin from harmful UV radiation.
Materials Science
The unique structural features of this compound allow it to be explored in polymer science.
- Polymer Additives : It can be used as an additive in polymer formulations to improve thermal stability and UV resistance, particularly in plastics exposed to sunlight.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, derivatives of benzophenone were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that modifications to the benzophenone structure significantly influenced activity levels, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Photoprotective Efficacy
Research conducted by Cosmetic Science highlighted the effectiveness of benzophenone derivatives in UV absorption. The study demonstrated that formulations containing these compounds provided superior protection against UV-induced skin damage compared to traditional sunscreen agents .
Mechanism of Action
The mechanism of action of 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Substituent Variations
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-chloro substituent in the target compound increases lipophilicity (logP) compared to the 3-fluoro analog, which may enhance membrane permeability but reduce aqueous solubility . Dichloro Substitution: The 3,5-dichloro derivative (CAS 898758-40-2) exhibits higher steric bulk and lipophilicity, which could improve target engagement but increase metabolic stability risks .
Spiro Group Positioning: Placing the spiro system at the 3'-position (vs.
Synthetic Accessibility: The spiroazadecyl group is synthesized via reductive amination (e.g., using sodium cyanoborohydride under acidic conditions), as seen in related compounds . Modifying substituents requires tailored protection/deprotection strategies to avoid side reactions .
Biological Activity
3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, identified by its CAS number 898758-04-8, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21ClFNO3
- Molecular Weight : 389.85 g/mol
- IUPAC Name : (3-chlorophenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the spirocyclic structure enhances its binding affinity and selectivity towards specific targets.
Pharmacological Effects
Research indicates that 3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone exhibits several pharmacological properties:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary tests suggest that it possesses antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzophenone compounds exhibit significant anticancer activities. The study highlighted that compounds with similar structures to 3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone showed IC50 values in the micromolar range against breast and lung cancer cell lines .
Antimicrobial Properties
Research conducted by GLPBIO indicated that benzophenone derivatives possess broad-spectrum antimicrobial activity. The study reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting that 3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In a study focusing on inflammatory markers, it was found that benzophenone derivatives could reduce the expression of pro-inflammatory cytokines in vitro. This suggests a potential role for 3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone in treating inflammatory conditions .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
